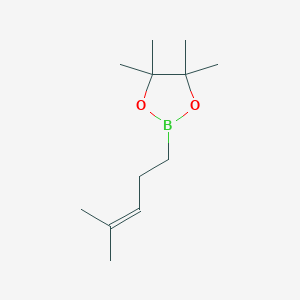

4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane

説明

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methylpent-3-enyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO2/c1-10(2)8-7-9-13-14-11(3,4)12(5,6)15-13/h8H,7,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSCXARPDWZZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592362 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-67-2 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Route via Boronic Acid Esterification

The most common approach to synthesize this compound involves the esterification of the corresponding allylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) to form the dioxaborolane ring.

- Starting Materials:

- 4-methylpent-3-en-1-ylboronic acid (or its precursors)

- Pinacol

- Reaction Conditions:

- Anhydrous environment to prevent hydrolysis

- Solvent: Typically tetrahydrofuran (THF) or dichloromethane (DCM)

- Room temperature stirring for 12–24 hours

- Workup:

- Removal of water by drying agents (e.g., MgSO4)

- Purification by silica gel column chromatography

This method benefits from simplicity and high yields, producing a stable boronate ester suitable for further synthetic applications.

Preparation via Lithiation and Borylation of Carbamate Derivatives

A more advanced synthetic method involves the transformation of a protected alcohol (carbamate derivative) into the boronate ester via lithiation followed by reaction with pinacolborane.

- Stepwise Procedure:

- Synthesis of the carbamate derivative from the corresponding allylic alcohol using N,N-diisopropylcarbamoyl chloride and triethylamine in anhydrous toluene under inert atmosphere.

- Treatment of the carbamate with sec-butyllithium at low temperature (−78 °C) in the presence of TMEDA to generate the organolithium intermediate.

- Quenching with pinacolborane to form the pinacol boronate ester.

- Reaction Conditions:

- Strict anhydrous and inert atmosphere (argon or nitrogen)

- Low temperature control to avoid side reactions

- Purification:

- Column chromatography on silica gel

- Advantages:

- Allows precise control over stereochemistry

- Suitable for complex substrates with sensitive functional groups

This method is reported with good yields and stereospecificity, making it valuable for preparing structurally defined boronate esters.

Photoredox Catalyzed Radical Borylation of Allylboronic Acid Pinacol Esters

Recent advances include photoredox catalysis to functionalize allylboronic acid pinacol esters, which can be adapted to synthesize the target compound.

- Reagents and Catalysts:

- Photocatalysts such as PTH (phenothiazine), Eosin Y, or Acridinium salts

- Sodium benzenesulfinate as a radical source

- Acetic acid as an additive

- Procedure:

- The allylboronic acid pinacol ester is mixed with the photocatalyst, sodium benzenesulfinate, and acetic acid in solvents like chloroform or DMF.

- The reaction mixture is irradiated with blue LED light (60 W) under an inert atmosphere for 12–24 hours.

- Post-reaction Treatment:

- Oxidation with sodium perborate tetrahydrate (NaBO3·4H2O) to stabilize the product

- Extraction and purification by silica gel chromatography

- Benefits:

- Mild reaction conditions

- High functional group tolerance

- Potential for continuous flow synthesis for scale-up

This method represents a modern, green chemistry approach to preparing boronate esters with complex substitution patterns.

Industrial Scale Production Considerations

For large-scale synthesis, the above methods are adapted to continuous flow reactors and automated systems to enhance reproducibility and yield while minimizing waste.

- Optimization:

- Controlled temperature and stirring

- Use of continuous flow photoreactors for photoredox methods

- Automated purification systems

- Advantages:

- Consistent product quality

- Cost-effectiveness

- Scalability for commercial applications

Data Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Boronic Acid Esterification | 4-methylpent-3-en-1-ylboronic acid, pinacol, THF/DCM, RT | Simple, high yield, stable product | 80–95 | Requires anhydrous conditions |

| Lithiation and Borylation of Carbamates | Carbamate derivative, sec-butyllithium, TMEDA, pinacolborane, −78 °C | Stereospecific, suitable for complex substrates | 70–85 | Requires low temperature and inert atmosphere |

| Photoredox Catalyzed Radical Borylation | Allylboronic acid pinacol ester, PTH/Eosin Y, sodium benzenesulfinate, blue LED, RT | Mild, green, scalable | 75–90 | Uses visible light, suitable for flow chemistry |

| Industrial Continuous Flow Synthesis | Automated reactors, continuous flow photoreactors | Scalable, reproducible, cost-effective | Variable | Process optimization critical |

Detailed Research Findings and Notes

- The pinacol boronate ester formation is reversible in the presence of water; thus, strict anhydrous conditions are essential for high purity and yield.

- The lithiation approach allows for the introduction of stereochemical control by using chiral auxiliaries or ligands during lithiation.

- Photoredox catalysis introduces radical intermediates enabling functionalization under mild conditions, expanding the scope of boronate ester synthesis.

- Industrial processes emphasize green chemistry principles, minimizing solvent use and employing continuous flow to reduce reaction times and improve safety.

- Purification typically involves silica gel chromatography with hexane/ethyl acetate mixtures, with ratios adjusted based on the polarity of the product and impurities.

化学反応の分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions to form boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into boranes or other reduced forms.

Substitution: It can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce boranes.

科学的研究の応用

Basic Information

- IUPAC Name : 4,4,5,5-tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane

- Molecular Formula : C12H23BO2

- Molecular Weight : 210.12 g/mol

- Purity : Typically around 95% .

Structural Characteristics

The compound features a dioxaborolane ring structure that is stabilized by bulky tetramethyl groups. This structural configuration contributes to its unique reactivity and solubility properties.

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis. Its boron atom allows it to participate in various reactions such as:

- Cross-Coupling Reactions : It serves as a boron source in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules .

- Alkenylation Reactions : The compound can be used to introduce alkenyl groups into substrates, enhancing the diversity of organic compounds synthesized .

Materials Science

In materials science, this compound is explored for its potential use in:

- Polymer Chemistry : The dioxaborolane moiety can be incorporated into polymer backbones to modify their properties or introduce functional groups that enhance performance characteristics such as thermal stability and mechanical strength .

- Nanomaterials : Research into the use of this compound in the synthesis of boron-containing nanomaterials shows promise for applications in electronics and photonics due to the unique electronic properties imparted by boron .

Medicinal Chemistry

The unique properties of this compound make it a candidate for medicinal chemistry applications:

- Drug Development : Its ability to form stable complexes with biological molecules can be leveraged in drug design to enhance the efficacy and selectivity of therapeutic agents .

Case Study 1: Suzuki-Miyaura Coupling Application

In a study focusing on the synthesis of biologically active compounds through Suzuki-Miyaura coupling reactions, researchers successfully utilized this compound as a key reagent. The results indicated high yields and selectivity for the desired products under mild reaction conditions .

Case Study 2: Polymer Modification

A recent investigation into polymer modifications demonstrated that incorporating this dioxaborolane compound into polyolefins significantly improved thermal stability and mechanical properties. The study highlighted its potential for developing advanced materials suitable for high-performance applications .

作用機序

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The dioxaborolane ring can interact with nucleophiles, electrophiles, and radicals, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with other 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, categorized by substituent type:

Alkenyl-Substituted Derivatives

Aromatic and Heteroaromatic Derivatives

Alkyl-Substituted Derivatives

Key Research Findings and Trends

Steric and Electronic Effects :

- Branched alkenyl substituents (e.g., 4-methylpent-3-en-1-yl) introduce steric hindrance, which can slow transmetalation in cross-coupling reactions but improve selectivity in radical additions .

- Electron-withdrawing groups (e.g., sulfonyl in ) enhance electrophilicity, accelerating coupling rates.

Synthetic Accessibility :

- Cobalt-catalyzed hydroboration (e.g., with UiO-Co) achieves high yields (>90%) for alkyl derivatives like phenethyl and octyl analogs .

- Fluorinated alkenyl derivatives require specialized conditions (e.g., radical-polar crossover) due to their unique reactivity .

Spectroscopic Consistency :

- Pinacol methyl groups consistently appear at δ 1.22–1.36 ppm in $^1$H NMR across derivatives .

- $^{11}$B NMR signals range from δ 30–34 ppm, reflecting minimal electronic perturbation from substituents .

Data Tables

Table 1: Comparative $^1$H NMR Data for Selected Derivatives

生物活性

Chemical Identity

4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula and a molecular weight of approximately 210.12 g/mol. It is classified under the CAS number 1073354-67-2. This compound is notable for its applications in organic synthesis, particularly in the formation of boronates through hydroboration and borylation reactions.

The biological activity of this compound primarily revolves around its role as a reagent in organic chemistry. Its boron atom allows it to participate in various reactions that are essential for synthesizing biologically active compounds.

Key Reactions:

- Hydroboration: This process involves the addition of the compound across double bonds in alkenes and alkynes to form organoboron intermediates.

- Borylation: The compound can facilitate the formation of carbon-boron bonds in the presence of transition metal catalysts, which is crucial for constructing complex organic molecules.

1. Hydroboration of Alkenes

In a study published in Tetrahedron Letters, researchers demonstrated the effectiveness of using this compound for hydroboration reactions. The study highlighted its selectivity and efficiency in forming chiral boronates from various alkenes under mild conditions .

2. Borylation Reactions

Another significant research effort focused on the use of this compound in palladium-catalyzed borylation reactions. The findings indicated that it could effectively convert alkylbenzenes into their corresponding pinacol boronates with high yields . This transformation is vital for developing pharmaceuticals and agrochemicals.

Toxicity and Safety

While specific toxicity data on this compound is limited, general safety precautions are advised when handling boron compounds. The compound is classified as hazardous due to its flammable nature and potential health risks upon exposure .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃BO₂ |

| Molecular Weight | 210.12 g/mol |

| CAS Number | 1073354-67-2 |

| Purity | 95% |

| Storage Conditions | Inert atmosphere at 2–8°C |

| Hazard Classification | Flammable liquid |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling using pinacol boronate esters as intermediates. General Procedure 11 (as described in ) involves reacting a pre-functionalized alkene with a boronic acid pinacol ester under Pd catalysis. Key steps include:

- Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.

- Purification via column chromatography with hexanes/EtOAc gradients (e.g., 2:1 v/v) to isolate the product.

- Characterization by , , and NMR to confirm boron integration and alkene geometry .

Q. How is this compound characterized post-synthesis to ensure structural fidelity?

- Methodology :

- NMR Spectroscopy : NMR is critical for confirming boron coordination (expected singlet at ~30 ppm for dioxaborolanes). NMR resolves alkene protons (δ 5.0–6.0 ppm) and methyl groups (δ 1.0–1.3 ppm).

- TLC Analysis : Monitor reaction progress using EtOAc/hexanes (e.g., Rf ~0.35 for similar analogs).

- Single-Crystal X-ray Diffraction : For unambiguous confirmation, grow crystals in non-polar solvents (e.g., hexane) and compare bond lengths/angles to literature (e.g., reports B–O bond lengths of 1.36–1.39 Å) .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Store at –20°C under inert gas (e.g., argon) to prevent decomposition ( notes instability at room temperature).

- Avoid open flames due to flammability risks (flash point ~274°C) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized for this compound’s alkenyl substituent?

- Methodology :

- Catalyst Selection : Use Pd(PPh) or XPhos Pd G3 to enhance reactivity with sterically hindered alkenes.

- Solvent System : Optimize polar aprotic solvents (e.g., DMF:DMSO mixtures) to stabilize the transition state.

- Base Screening : Test CsCO or KPO to improve coupling efficiency with electron-deficient aryl halides.

- Monitoring : Track reaction progress via NMR to detect boronate ester consumption .

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved?

- Methodology :

- Anisotropy Effects : The alkene’s π-system may deshield adjacent protons, causing splitting. Compare experimental NMR shifts to DFT-calculated values.

- Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 25°C) can reveal rotational barriers in the dioxaborolane ring.

- Cross-Validation : Use X-ray data () or IR spectroscopy (B–O stretch at ~1350 cm) to confirm structural assignments .

Q. What strategies mitigate side reactions during functionalization of the alkenyl group?

- Methodology :

- Protecting Groups : Temporarily convert the alkene to an epoxide or diol to prevent unintended cycloadditions.

- Radical Inhibitors : Add TEMPO (0.1 equiv) to suppress polymerization during photochemical reactions.

- Low-Temperature Conditions : Perform reactions at –78°C (e.g., in dry ice/acetone baths) to stabilize reactive intermediates .

Q. How can this compound be tailored for optoelectronic materials (e.g., OLEDs or sensors)?

- Methodology :

- Derivatization : Attach electron-withdrawing groups (e.g., –CN or –F) to the borolane core to enhance electron mobility (see for pyrene-based analogs).

- Cross-Coupling : Synthesize π-extended systems (e.g., spiro compounds in ) via iterative Suzuki couplings.

- Photophysical Analysis : Measure fluorescence quantum yields and Stokes shifts in varying solvents to assess charge-transfer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。